

# Comparative Analysis of LATS Kinase Inhibitors: GA-017 and Other Key Molecules

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the LATS kinase inhibitor **GA-017** with other notable alternatives, offering a comprehensive overview of their performance based on available experimental data. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies of the Hippo signaling pathway and its role in tissue regeneration and disease.

### Introduction to LATS Kinase Inhibition

The Large Tumor Suppressor (LATS) kinases 1 and 2 are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1] LATS1/2 act by phosphorylating and inactivating the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2] Phosphorylation of YAP/TAZ leads to their cytoplasmic sequestration and subsequent degradation, thereby preventing their nuclear translocation and the activation of growth-promoting genes. Inhibition of LATS1/2 kinases presents a promising therapeutic strategy to enhance tissue regeneration by promoting the nuclear localization and activity of YAP/TAZ.[3] This guide focuses on a comparative analysis of **GA-017**, a potent LATS1/2 inhibitor, and other key inhibitors such as TRULI and TDI-011536.

# **Biochemical and Cellular Potency**



A direct comparison of the inhibitory activity of **GA-017**, TRULI, and TDI-011536 against LATS1 and LATS2, as well as their efficacy in cell-based assays, is crucial for evaluating their potential as research tools. The following table summarizes their reported potencies.

Inhibitor	Target	IC50 (nM)	Cellular EC50 (nM, pYAP Inhibition)	Ki (nM)	ATP Competitio n
GA-017	LATS1	4.10[4][5]	3510 (SKOV3 cell growth) [4]	0.58[4][5]	Competitive[4][5]
LATS2	3.92[4][5]	0.25[4][5]	Competitive[4][5]		
TRULI	LATS1/2	Not explicitly stated, potent inhibitor	510[6]	Not available	Competitive[6
TDI-011536	LATS1/2	Potent nanomolar inhibitor[7][8]	Significantly more potent than TRULI[7]	Not available	Not explicitly stated

# **Kinase Selectivity Profile**

The specificity of a kinase inhibitor is a critical parameter to ensure that its biological effects are on-target. While a comprehensive head-to-head kinome scan for all three inhibitors under identical conditions is not publicly available, existing data provides insights into their selectivity.

**GA-017**: A screening against a panel of 321 kinases revealed that at a concentration of 100 nM, **GA-017** inhibited the activity of 16 kinases from the AGC family by more than 65%.[2] This suggests that **GA-017** may have off-target effects that should be considered when interpreting experimental results.

TRULI: In a kinome-binding panel of 314 kinases, TRULI exhibited stronger binding to 34 kinases than to LATS1, indicating a degree of promiscuity.[3]



TDI-011536: While specific kinome scan data for TDI-011536 is not detailed in the provided search results, it is described as a more potent and stable analog of TRULI.[7] A separate study on a novel LATS inhibitor, compound '5l', highlighted its exceptional selectivity compared to TRULI and **GA-017**, with activity against only three other kinases out of 468 tested.[3] This underscores the ongoing efforts to develop more selective LATS inhibitors.

# **Cellular and In Vivo Activity**

**GA-017** has been shown to promote cell proliferation and the formation of spheroids and organoids in 3D culture conditions.[2] It effectively inhibits YAP/TAZ phosphorylation in a dose-dependent manner in both 2D and 3D cell cultures.[2]

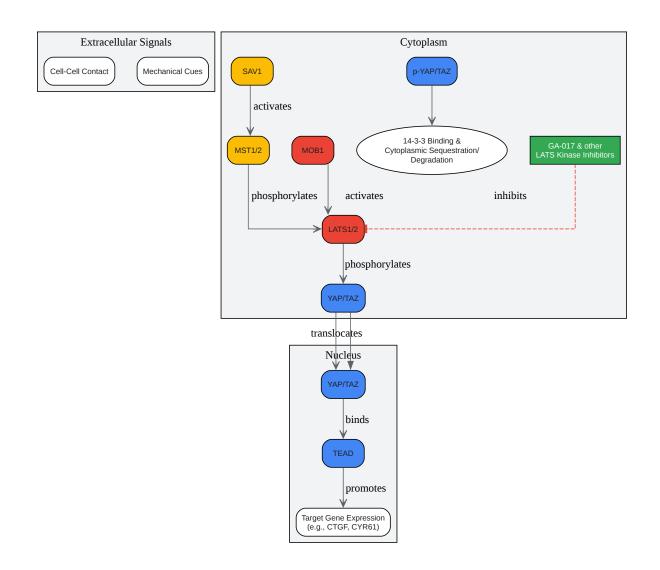
TRULI has demonstrated the ability to induce the proliferation of normally post-mitotic cells, such as those in the murine inner ear and cardiomyocytes.[7]

TDI-011536, being a more potent derivative of TRULI, shows enhanced efficacy in reducing YAP phosphorylation and stimulating the proliferation of Müller glia in human retinal organoids. [7] In vivo studies in mice have shown that TDI-011536 can suppress YAP phosphorylation for several hours and activate YAP target gene expression in the heart, liver, and skin.[7][9]

## Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of these inhibitors and a typical experimental workflow, the following diagrams are provided.

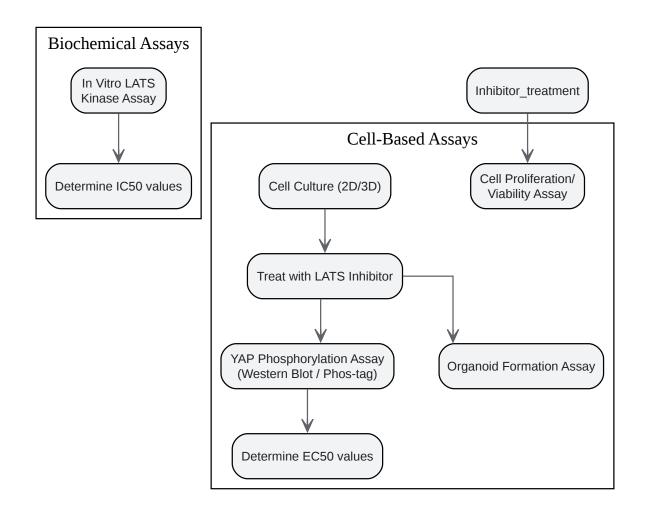




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Caption: The Hippo Signaling Pathway and the inhibitory action of LATS kinase inhibitors.





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